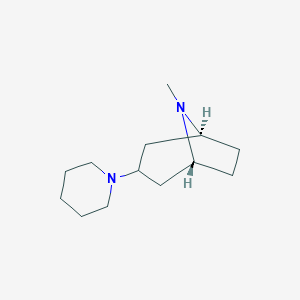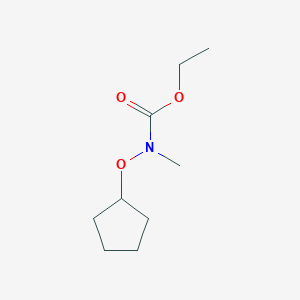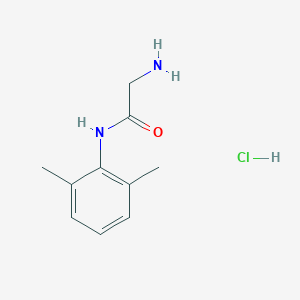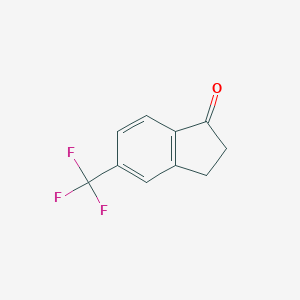![molecular formula C9H16O2 B136739 1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone CAS No. 129940-75-6](/img/structure/B136739.png)
1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone, also known as HDE, is a cyclic ketone that has been studied for its potential use in medicinal chemistry. HDE has shown promising results in scientific research as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells and reduce the growth of tumors. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone in lab experiments is its relatively simple synthesis method. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Direcciones Futuras
1. Further studies are needed to fully understand the mechanism of action of 1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone.
2. More research is needed to determine the potential use of this compound in drug delivery systems.
3. Additional studies are needed to investigate the potential use of this compound in the treatment of neurological disorders.
4. Further research is needed to determine the potential use of this compound in combination with other therapeutic agents for the treatment of cancer.
5. More studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone can be synthesized through the reaction between 2,2-dimethylcyclobutanone and formaldehyde in the presence of a catalyst. This reaction yields this compound as the final product.
Aplicaciones Científicas De Investigación
1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone has been studied for its potential use in medicinal chemistry. It has shown potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders. This compound has also been studied for its potential use in drug delivery systems.
Propiedades
Número CAS |
129940-75-6 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-6(11)8-4-7(5-10)9(8,2)3/h7-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1 |
Clave InChI |
RRFQMYCDTHUGSU-SFYZADRCSA-N |
SMILES isomérico |
CC(=O)[C@@H]1C[C@@H](C1(C)C)CO |
SMILES |
CC(=O)C1CC(C1(C)C)CO |
SMILES canónico |
CC(=O)C1CC(C1(C)C)CO |
Sinónimos |
Ethanone, 1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



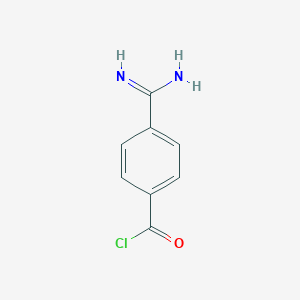
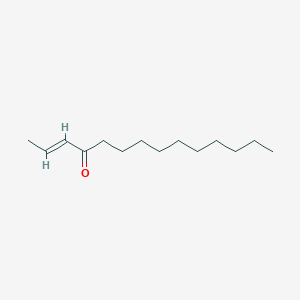

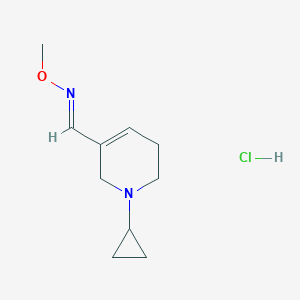
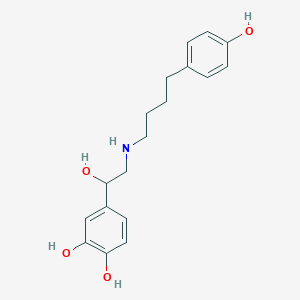
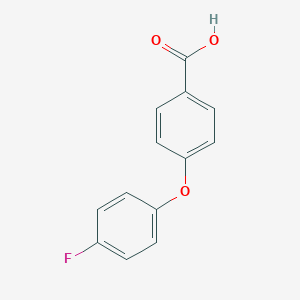
![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)

